molecular formula C16H32O6Si B14487317 Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate CAS No. 64470-91-3

Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate

Katalognummer: B14487317
CAS-Nummer: 64470-91-3
Molekulargewicht: 348.51 g/mol
InChI-Schlüssel: PBMQAXKYJUZNMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate is a complex organic compound with a unique structure that includes silicon, oxygen, and carbon atoms

Vorbereitungsmethoden

The synthesis of Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate involves multiple steps, typically starting with the preparation of the silicon-containing precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature control, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: It may be used in studies involving silicon-containing compounds and their interactions with biological systems.

    Industry: It can be used in the production of specialized materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism by which Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate exerts its effects involves its interaction with specific molecular targets and pathways. The silicon atom in its structure may play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to fully understand the pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to Butyl 4,4-diethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate include:

    Butyl 4,4-dimethyl-7-oxo-3,5,8-trioxa-4-siladodecan-1-oate: This compound has a similar structure but with methyl groups instead of ethyl groups.

    Butyl 4,4,6,6,8,8-hexamethyl-11-oxo-3,5,7,9,12-pentaoxa-4,6,8-trisilahexadecan-1-oate: This compound has additional silicon and oxygen atoms, making it more complex.

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of ethyl groups, which may confer different reactivity and applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

64470-91-3

Molekularformel

C16H32O6Si

Molekulargewicht

348.51 g/mol

IUPAC-Name

butyl 2-[(2-butoxy-2-oxoethoxy)-diethylsilyl]oxyacetate

InChI

InChI=1S/C16H32O6Si/c1-5-9-11-19-15(17)13-21-23(7-3,8-4)22-14-16(18)20-12-10-6-2/h5-14H2,1-4H3

InChI-Schlüssel

PBMQAXKYJUZNMO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CO[Si](CC)(CC)OCC(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.